Bienvenue dans la boutique en ligne BenchChem!

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone

Lipophilicity Drug-likeness ADME

This compound is a strategic fluorinated building block for medicinal chemistry. The -CF₃ group on the pyrrolidine ring significantly modulates lipophilicity (XLogP3 0.5) and hydrogen bond acceptor capacity, enabling SAR studies for target binding and metabolic stability. Procure the ≥98% purity material to ensure synthetic fidelity and reliable biological screening results. Choose this distinct chemotype over non-fluorinated analogs to specifically explore CF₃-driven pharmacological effects.

Molecular Formula C9H13F3N2O
Molecular Weight 222.21 g/mol
CAS No. 1870830-76-4
Cat. No. B1476733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone
CAS1870830-76-4
Molecular FormulaC9H13F3N2O
Molecular Weight222.21 g/mol
Structural Identifiers
SMILESC1CN(CC1C(F)(F)F)C(=O)C2CNC2
InChIInChI=1S/C9H13F3N2O/c10-9(11,12)7-1-2-14(5-7)8(15)6-3-13-4-6/h6-7,13H,1-5H2
InChIKeyGUBGQTXQJZLBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone (CAS 1870830-76-4): Procuring a Dual-Ring Building Block with Enhanced Lipophilicity


Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone (CAS 1870830-76-4) is a synthetic small molecule (C9H13F3N2O, MW 222.21 g/mol) featuring a constrained azetidine ring linked via a methanone bridge to a pyrrolidine ring bearing a trifluoromethyl (-CF3) substituent [1]. Unlike simpler azetidine-pyrrolidine methanones, this compound incorporates the highly electron-withdrawing and lipophilic CF3 group, which is widely recognized to modulate physicochemical and pharmacokinetic properties of drug candidates [2]. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of complex organic molecules and potential therapeutic agents [1].

Why azetidin-3-yl(pyrrolidin-1-yl)methanone Cannot Simply Replace the 3-(Trifluoromethyl) Analog in Drug Design


Simple in-class substitution is not viable because the trifluoromethyl group fundamentally alters key molecular properties that govern binding affinity, metabolic stability, and membrane permeability. As documented for fluorinated nitrogen heterocycles, the -CF3 group significantly increases lipophilicity and hydrogen bond acceptor capacity while reducing basicity of the adjacent pyrrolidine nitrogen [1]. Direct comparison of computed physicochemical properties between the target compound and its non-fluorinated parent (azetidin-3-yl(pyrrolidin-1-yl)methanone, CAS 1257293-99-4) reveals quantifiable shifts that would critically impact SAR and pharmacokinetic profiles in any lead optimization program [2][3]. Procurement of the incorrect analog would invalidate biological screening results and compromise synthetic intermediate fidelity in multi-step syntheses.

Quantitative Differentiation of Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone from Non-Fluorinated Analogs


Superior Lipophilicity (XLogP3) Driven by the Trifluoromethyl Substituent

The target compound exhibits a computed XLogP3 value of 0.5, compared to -0.5 for the non-fluorinated analog azetidin-3-yl(pyrrolidin-1-yl)methanone [1][2]. This 1.0 log unit increase translates to approximately a 10-fold higher partition coefficient, indicating substantially improved membrane permeability potential. The difference is attributable solely to the -CF3 group on the pyrrolidine ring, as all other structural features are identical [3].

Lipophilicity Drug-likeness ADME

Increased Hydrogen Bond Acceptor Capacity for Target Engagement

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, compared to only 2 for the non-fluorinated analog [1][2]. The three additional HBAs arise from the fluorine atoms of the -CF3 group. Fluorine, although a weak hydrogen bond acceptor, can participate in multipolar interactions with protein backbones and side chains, often contributing to binding affinity gains in the range of 0.5–2.0 kcal/mol [3]. This quantitative difference in HBA count provides the target compound with a larger interaction capacity that the non-fluorinated analog cannot replicate.

Hydrogen bonding Molecular recognition Structure-based design

Molecular Weight Differential and Implications for Fragment-Based Screening

The molecular weight (MW) of the target compound is 222.21 g/mol, compared to 154.21 g/mol for the non-fluorinated analog [1][2]. This 68 g/mol increase (44% larger) places the target compound at the upper boundary of fragment-like space (typically <250 Da). The additional mass, entirely from the -CF3 group, provides a higher density of heavy atoms (15 vs. 11 for the analog), which can increase van der Waals contact surface area and contribute to binding enthalpy gains when the group occupies a lipophilic pocket [3].

Fragment-based drug discovery Lead-likeness Molecular weight

Enhanced Metabolic Stability Conferred by the Trifluoromethyl Group (Class-Level Inference)

Although direct metabolic stability data for this specific compound are not publicly available, extensive medicinal chemistry literature demonstrates that introduction of a trifluoromethyl group on saturated nitrogen heterocycles consistently reduces oxidative metabolism by cytochrome P450 enzymes [1]. The electron-withdrawing effect of -CF3 decreases the electron density at adjacent C-H bonds, raising the activation energy for hydrogen atom abstraction—the rate-limiting step in CYP-mediated oxidation. Quantitative studies on pyrrolidine-CF3 analogs report 2- to 5-fold increases in microsomal half-life relative to non-fluorinated counterparts [1][2]. In contrast, the non-fluorinated comparator azetidin-3-yl(pyrrolidin-1-yl)methanone lacks this protective effect, leaving it vulnerable to rapid N-dealkylation and ring oxidation. It must be noted that this evidence is class-level inference and has not been directly measured for the target compound [3].

Metabolic stability Oxidative metabolism Fluorine effect

Purity and Supply Chain Availability Relative to Closest Analogs

Commercial suppliers offer Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone at a specified purity of 98% . In contrast, the non-fluorinated analog (CAS 1257293-99-4) is typically available at 95% purity , and the hydroxy-methyl analog (CAS 1838897-63-4) at 95% . The 3% absolute purity difference, while modest, corresponds to a 60% reduction in unspecified impurities (2% vs. 5% impurity load), which is relevant for applications requiring precise stoichiometric control, such as multi-step synthesis of advanced intermediates or biological assays where unidentified impurities could confound activity readouts. Furthermore, the chemicalregister.com database lists zero registered suppliers for the target compound, indicating a more constrained supply landscape that may necessitate longer lead times or custom synthesis , a factor that must be weighed against the functional advantages.

Chemical purity Supply chain Procurement

Recommended Applications for Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone Based on Quantified Differentiation


Fragment-Based Drug Discovery Programs Targeting Lipophilic Binding Pockets

The compound's XLogP3 of 0.5 and 5 hydrogen bond acceptor sites make it a suitable fluorinated fragment for screening against targets with hydrophobic binding pockets. Its fragment-like MW (222 g/mol) keeps it within the acceptable range for fragment libraries, while the -CF3 group provides enhanced binding potential relative to non-fluorinated fragments [1]. Computational docking studies can leverage the compound's distinct HBA profile to predict binding poses not achievable with the non-fluorinated analog [2].

Synthesis of Fluorinated Kinase Inhibitor Intermediates Requiring Metabolic Stability

As a building block for the synthesis of kinase inhibitors or other enzyme-targeting molecules, the target compound offers class-level metabolic stability advantages over non-fluorinated pyrrolidine building blocks [1]. Medicinal chemists optimizing lead series against oxidative metabolism liabilities should procure this compound to explore whether the CF3 effect translates to improved in vitro microsomal half-life in their specific chemotype [3].

Physicochemical Property-Driven Lead Optimization Arrays

In SAR studies where lipophilicity modulation is critical, the 1.0 log unit XLogP3 difference between the target compound and its non-fluorinated parent provides a clear, quantitative property gradient [1]. Procurement of both compounds enables systematic exploration of the lipophilicity-activity relationship, allowing medicinal chemists to decouple the effect of the -CF3 group from other structural modifications [2].

Custom Synthesis and Medicinal Chemistry Contract Research with High-Purity Requirements

For contract research organizations (CROs) or internal medicinal chemistry groups requiring building blocks with ≤2% total impurities, the commercially available 98% purity specification meets this threshold [1]. This purity level supports multi-step synthetic sequences where impurity carry-through could compromise final compound integrity or biological assay interpretation [2].

Quote Request

Request a Quote for Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.